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molecular formula C8H16N4O2S2 B8374157 2-Amino-4-methyl-thiazole-5-sulfonic acid (2-dimethylamino-ethyl)-amide

2-Amino-4-methyl-thiazole-5-sulfonic acid (2-dimethylamino-ethyl)-amide

Cat. No. B8374157
M. Wt: 264.4 g/mol
InChI Key: LADIXCGYHRHBND-UHFFFAOYSA-N
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Patent
US07361659B2

Procedure details

A stirred suspension of 2-acetamido-4-methyl-thiazole-5-sulfonic acid (2-dimethylamino-ethyl)-amide (1.0 g, 3.26 mmol) in 6N hydrochloric acid (13 ml) was heated for 2 h at 80° C., and 2N NaHCO3 solution (100 ml) was added. The mixture was extracted with ethyl acetate (3×50 ml), the combined organic layers washed with brine (50 ml) and dried (MgSO4). The crude product was further purified by crystallization (ethyl aceate) to yield the title compound (0.68 g, 79%) as a white solid. MS (ISP) 262.9 [(M−H)−]; mp 153° C.
Name
2-acetamido-4-methyl-thiazole-5-sulfonic acid (2-dimethylamino-ethyl)-amide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][NH:5][S:6]([C:9]1[S:13][C:12]([NH:14]C(=O)C)=[N:11][C:10]=1[CH3:18])(=[O:8])=[O:7].C([O-])(O)=O.[Na+]>Cl>[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][NH:5][S:6]([C:9]1[S:13][C:12]([NH2:14])=[N:11][C:10]=1[CH3:18])(=[O:8])=[O:7] |f:1.2|

Inputs

Step One
Name
2-acetamido-4-methyl-thiazole-5-sulfonic acid (2-dimethylamino-ethyl)-amide
Quantity
1 g
Type
reactant
Smiles
CN(CCNS(=O)(=O)C1=C(N=C(S1)NC(C)=O)C)C
Name
Quantity
13 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
the combined organic layers washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by crystallization (ethyl aceate)

Outcomes

Product
Name
Type
product
Smiles
CN(CCNS(=O)(=O)C1=C(N=C(S1)N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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